4-Methyl-5-nitro-2-thiazoleamine

Description

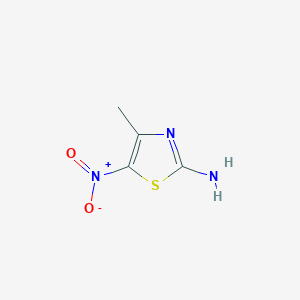

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)10-4(5)6-2/h1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWBXTNRCBNGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396173 | |

| Record name | 4-Methyl-5-nitro-2-thiazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56682-07-6 | |

| Record name | 4-Methyl-5-nitro-2-thiazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-5-nitro-2-thiazoleamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Methyl-5-nitro-2-thiazoleamine (CAS Number: 56682-07-6). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines reported data with predicted characteristics based on structurally related compounds. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental protocols for the synthesis of a key precursor and general characterization techniques are provided to guide researchers.

Core Chemical Properties

This compound is a nitrothiazole derivative with the molecular formula C4H5N3O2S.[1][2][3] Its chemical structure consists of a thiazole ring substituted with a methyl group at the 4-position, a nitro group at the 5-position, and an amine group at the 2-position.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C4H5N3O2S | [1][2][3] |

| Molecular Weight | 159.17 g/mol | [1][2] |

| CAS Number | 56682-07-6 | [1][2][3][4] |

| Appearance | Not explicitly reported, likely a solid | N/A |

| Melting Point | 205-207 °C | [2] |

| Boiling Point | 337.7 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 158.0 ± 22.3 °C | [2] |

| XLogP3 | 1.29 | [2] |

| PSA (Polar Surface Area) | 113 Ų | [2] |

Synthesis and Characterization

Proposed Synthesis Workflow

The logical workflow for the synthesis and characterization of this compound is outlined in the diagram below. This involves the synthesis of the precursor, followed by a nitration step, and subsequent purification and characterization.

References

4-Methyl-5-nitro-2-thiazoleamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitro-2-thiazoleamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a key intermediate in various chemical and pharmaceutical applications. The document details the underlying chemical reactions, provides explicit experimental protocols, and presents quantitative data to support reproducibility.

Introduction

This compound is a substituted thiazole derivative containing both an amino and a nitro functional group. These structural features make it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound primarily relies on the electrophilic nitration of the readily available precursor, 2-amino-4-methylthiazole. Understanding the reaction mechanism and controlling the experimental conditions are crucial for achieving optimal yields and purity.

Core Synthesis Pathway: Nitration of 2-Amino-4-methylthiazole

The most common and direct method for the synthesis of this compound is the nitration of 2-amino-4-methylthiazole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich thiazole ring.

The reaction can proceed through two main pathways, leading to two different products depending on the reaction conditions:

-

N-Nitration: The initial attack can occur on the exocyclic amino group, forming the intermediate 4-methyl-2-nitraminothiazole. This pathway is favored at lower temperatures.[1]

-

C-Nitration: The electrophilic attack can also occur directly on the carbon at the 5-position of the thiazole ring, which is activated by the amino group, to yield the desired product, 2-amino-4-methyl-5-nitrothiazole. This pathway is favored at higher temperatures.[1]

The nitramine intermediate can undergo rearrangement to form the more stable C-nitro compound, particularly with longer reaction times or at elevated temperatures.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on cited literature.

Mononitration of 2-Amino-4-methylthiazole

This protocol aims to produce 2-amino-4-methyl-5-nitrothiazole alongside the nitramine intermediate.

Materials:

-

2-Amino-4-methylthiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Chipped Ice

-

95% Ethanol for extraction (optional)

-

50% Ethanol for crystallization

Procedure:

-

In a flask, dissolve 11.4 g (0.10 mole) of 2-amino-4-methylthiazole in 15 ml of concentrated sulfuric acid, ensuring the mixture is cooled to -8°C.[1]

-

Separately, prepare a nitrating mixture by adding 4.35 ml (0.105 mole) of nitric acid to 7 ml of concentrated sulfuric acid.[1]

-

Add the nitrating mixture dropwise to the stirred solution of 2-amino-4-methylthiazole over a period of 50 minutes, maintaining the temperature at -8°C.[1]

-

After the addition is complete, stir the reaction mixture for an additional 5 minutes at 5°C.[1]

-

Pour the reaction mixture onto 35 g of chipped ice.[1]

-

A sludgy precipitate will form. This contains a mixture of 4-methyl-2-nitraminothiazole and 2-amino-4-methyl-5-nitrothiazole.

-

To isolate the products, the precipitate can be extracted with 150 ml of boiling 95% alcohol and filtered while hot.[1]

-

The filtrate, upon cooling, will yield 2-amino-4-methyl-5-nitrothiazole.[1]

-

For further purification, the product can be recrystallized twice from 50% alcohol. The purified compound has a melting point of 218-219°C with decomposition.[1]

Dinitration to 4-Methyl-2-nitramino-5-nitrothiazole

This protocol describes a method that leads to the dinitrated product, which involves nitration at both the amino group and the 5-position of the thiazole ring.

Materials:

-

2-Amino-4-methylthiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid

-

Absolute Ethanol

-

Crushed Ice

Procedure:

-

Dissolve 5 grams of 2-amino-4-methylthiazole in 7 ml of concentrated sulfuric acid, with cooling.[2]

-

Prepare a nitrating mixture consisting of 7 ml of fuming nitric acid and 7 ml of concentrated sulfuric acid, and cool it to 5°C.[2]

-

Slowly add the solution of 2-amino-4-methylthiazole to the nitrating mixture while maintaining the temperature at 5°C.[2]

-

Continue stirring the mixture for an additional four hours after the addition is complete.[2]

-

Decompose the excess nitric acid by the slow addition of absolute alcohol, keeping the temperature below 20°C.[2]

-

Pour the final mixture onto 20 g of crushed ice to precipitate the product.[2]

-

The resulting product is 4-methyl-2-nitramino-5-nitrothiazole.[2]

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis pathways.

| Product | Starting Material | Reaction Conditions | Yield | Melting Point | Reference |

| 2-Amino-4-methyl-5-nitrothiazole | 2-Amino-4-methylthiazole | Mononitration with HNO₃/H₂SO₄ at -8°C to 5°C, quenched after 15 min. | 40% | 218-219°C (with decomp.) | [1] |

| 4-Methyl-2-nitraminothiazole | 2-Amino-4-methylthiazole | Mononitration with HNO₃/H₂SO₄ at -8°C to 5°C, quenched after 15 min. (Favored at lower temperatures) | 56% | - | [1] |

| 4-Methyl-2-nitramino-5-nitrothiazole | 2-Amino-4-methylthiazole | Dinitration with fuming HNO₃/H₂SO₄ at 5°C for 4 hours. | 69% | - | [2] |

Visualization of the Synthesis Pathway

The following diagram illustrates the core synthesis pathway from 2-amino-4-methylthiazole to this compound.

Caption: Synthesis of this compound via nitration.

References

An In-depth Technical Guide to 4-Methyl-5-nitro-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-5-nitro-1,3-thiazol-2-amine, a nitrothiazole derivative with significant potential in medicinal chemistry. The document details its chemical identity, synthesis, physicochemical properties, and known biological activities, with a focus on its antimicrobial applications. Experimental protocols for its synthesis and antimicrobial susceptibility testing are provided, along with a summary of available quantitative data. Furthermore, this guide explores the compound's mechanism of action and its implications for drug development.

Chemical Identity and Properties

The IUPAC name for the compound with the common name 4-Methyl-5-nitro-2-thiazoleamine is 4-methyl-5-nitro-1,3-thiazol-2-amine .[1] This nomenclature clarifies the positions of the methyl, nitro, and amino groups on the thiazole ring.

Table 1: Physicochemical Properties of 4-methyl-5-nitro-1,3-thiazol-2-amine

| Property | Value | Reference |

| Molecular Formula | C4H5N3O2S | [2] |

| Molecular Weight | 159.17 g/mol | [2] |

| CAS Number | 56682-07-6 | [2] |

| Melting Point | 205-207 °C | [2] |

| Appearance | Greenish-yellow to orange-yellow fluffy powder | [3] |

| Solubility | Very slightly soluble in water (0.54 g/L at 25 °C) |

Synthesis

The synthesis of 4-methyl-5-nitro-1,3-thiazol-2-amine is typically achieved through the nitration of 2-amino-4-methylthiazole. This reaction is sensitive to temperature, with lower temperatures favoring the formation of the intermediate 4-methyl-2-nitraminothiazole, while higher temperatures promote the desired 5-nitro compound.[1]

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established methods for the nitration of aminothiazoles.[1]

Materials:

-

2-amino-4-methylthiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

95% Ethanol

-

50% Ethanol

Procedure:

-

In a flask, dissolve 2-amino-4-methylthiazole (0.10 mole, 11.4 g) in concentrated sulfuric acid (15 mL) while cooling in an ice bath to maintain a temperature below -8°C.

-

In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid (0.105 mole, 4.35 mL) to concentrated sulfuric acid (7 mL), keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole over 50 minutes, ensuring the reaction temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 5 minutes at 5°C.

-

Pour the reaction mixture onto crushed ice (35 g). A precipitate will form.

-

Extract the precipitate with boiling 95% ethanol (150 mL) and filter the hot solution.

-

Upon cooling the filtrate, 4-methyl-5-nitro-1,3-thiazol-2-amine will crystallize.

-

Recrystallize the product from 50% ethanol to obtain a purified product with a melting point of 218-219°C (with decomposition).[1]

Diagram 1: Synthetic Workflow for 4-methyl-5-nitro-1,3-thiazol-2-amine

Caption: Synthetic pathway for 4-methyl-5-nitro-1,3-thiazol-2-amine.

Biological Activity and Mechanism of Action

Nitrothiazole derivatives, including 4-methyl-5-nitro-1,3-thiazol-2-amine, are recognized for their pronounced antibacterial activities.[4] The mode of action is generally bactericidal.[4]

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for 4-methyl-5-nitro-1,3-thiazol-2-amine are not extensively reported in the available literature, the broader class of nitrothiazole compounds has demonstrated efficacy against both aerobic and anaerobic bacteria. Their effectiveness is suggested to be comparable to ampicillin and tetracycline and superior to nitrofuran derivatives.[4]

Table 2: Antimicrobial Activity of Related Thiazole Derivatives (MIC in µg/mL)

| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| Benzothiazolylthiazolidin-4-one derivatives | 0.12-1.00 | - | 0.12-1.00 | 0.06-1.00 | [5] |

| 2-(5-(5-nitrofuran-2-yl)...thiazolidin-4-one derivatives | 0.01-1.56 | 0.097-50 | >200 | >200 | [6] |

| 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles | Moderate | 0.5-1 | - | - | [7] |

Note: The data presented is for structurally related compounds and not for 4-methyl-5-nitro-1,3-thiazol-2-amine itself. This table is for comparative purposes to indicate the potential antimicrobial spectrum.

Mechanism of Action

The antibacterial effect of nitrothiazoles is attributed to the nitro group.[4] It is proposed that bacterial nitroreductases are essential for the activation of these compounds.[8] The reduction of the nitro group within the bacterial cell is a prerequisite for their mutagenic and, by extension, their bactericidal activities.[8]

In mammalian cells, nitroheterocyclic compounds have been shown to stimulate the hexose monophosphate shunt.[9] This suggests a mechanism involving the reduction of the nitro group by NADPH-dependent cytochrome c reductase.[9] This increased demand for NADPH can lead to the recycling of pentose phosphates, potentially affecting nucleic acid synthesis and explaining the observed inhibition of DNA synthesis with prolonged exposure.[9]

Diagram 2: Proposed Mechanism of Action

Caption: Proposed mechanism of antibacterial action.

Applications in Drug Development

The potent and broad-spectrum antimicrobial activity of nitrothiazole derivatives makes them attractive candidates for the development of new anti-infective agents. Their efficacy against anaerobic bacteria is particularly noteworthy.[4] However, the potential for mutagenicity is a significant hurdle that needs to be addressed in the drug development process.[8] Further research into structure-activity relationships may lead to the design of analogues with improved safety profiles while retaining potent antimicrobial activity. The compound also serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, including kinase inhibitors.

Conclusion

4-methyl-5-nitro-1,3-thiazol-2-amine is a heterocyclic compound with established synthetic routes and significant, albeit not fully quantified, antimicrobial potential. Its mechanism of action, centered on the reduction of its nitro group, provides a basis for its bactericidal effects. While concerns about mutagenicity exist for this class of compounds, the potent antimicrobial activity warrants further investigation and derivatization to explore its therapeutic potential fully. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this promising chemical entity.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. An emerging role for TOR signaling in mammalian tissue and stem cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Nitroheterocycle metabolism in mammalian cells. Stimulation of the hexose monophosphate shunt - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide on 2-Amino-5-nitro-4-methyl-1,3-thiazole (CAS Number: 56682-07-6)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Amino-5-nitro-4-methyl-1,3-thiazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, information from the closely related and well-studied analogue, 2-amino-5-nitrothiazole, is included for comparative context and to infer potential characteristics.

2-Amino-5-nitro-4-methyl-1,3-thiazole is a nitrothiazole derivative. Its core structure is a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This class of compounds is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Table 1: Chemical Identifiers for CAS 56682-07-6

| Identifier | Value |

| CAS Number | 56682-07-6 |

| Chemical Name | 2-Amino-5-nitro-4-methyl-1,3-thiazole[1][2] |

| Synonyms | 4-Methyl-5-nitro-2-thiazoleamine[3] |

| Molecular Formula | C4H5N3O2S[1][2] |

| Molecular Weight | 159.17 g/mol [1][2] |

| Canonical SMILES | CC1=C(SC(=N1)N)--INVALID-LINK--[O-][1] |

| InChI Key | NDWBXTNRCBNGAK-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of CAS 56682-07-6

| Property | Value | Source |

| Melting Point | 205-207 °C | [2] |

| pKa (Predicted) | 2.59 ± 0.10 | [1] |

| Solubility | Very slightly soluble (0.54 g/L at 25 °C) | [1] |

| XLogP3 | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

Synthesis

A newer, safer synthetic route for 2-amino-5-nitrothiazole has been developed to avoid hazardous nitration and rearrangement steps. This process involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea and subsequent treatment with water.[6][7]

Caption: Generalized synthetic workflow for 2-amino-5-nitrothiazole.

Spectroscopic Data

Specific spectroscopic data such as 1H NMR, 13C NMR, IR, and mass spectra for 2-Amino-5-nitro-4-methyl-1,3-thiazole are not widely published. For the related compound, 2-amino-5-nitrothiazole, spectral data is available and can provide an indication of the expected spectral features. For instance, the 1H NMR spectrum of 2-amino-5-nitrothiazole shows a characteristic signal for the proton on the thiazole ring.[8] The IR spectrum displays characteristic peaks for the amino group and the nitro group.[9]

Biological Activity and Applications in Drug Development

While specific biological activity for 2-Amino-5-nitro-4-methyl-1,3-thiazole is not extensively reported, the 2-amino-5-nitrothiazole scaffold is a key component in several therapeutic agents, particularly antimicrobial and antiparasitic drugs.[10]

The most notable application is as a key intermediate in the synthesis of Nitazoxanide , a broad-spectrum antiparasitic and antiviral drug.[10] The mechanism of action of Nitazoxanide involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism in various pathogens.[10] It is plausible that derivatives like 2-Amino-5-nitro-4-methyl-1,3-thiazole could be investigated for similar biological activities.

Derivatives of 2-amino-5-nitrothiazole have also been explored as potential inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), suggesting a possible role in the development of treatments for neurodegenerative diseases.[11]

Caption: Postulated mechanism of action for 2-amino-5-nitrothiazole derivatives.

Safety and Toxicology

There is limited safety and toxicological data available for 2-Amino-5-nitro-4-methyl-1,3-thiazole. For the parent compound, 2-amino-5-nitrothiazole, safety data sheets indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12] It is also suspected of causing cancer.[12]

Table 3: Toxicological Data for 2-Amino-5-nitrothiazole (CAS 121-66-4)

| Test | Route of Exposure | Species | Dose | Effects | Reference |

| LD50 | Intraperitoneal | Mouse | 200 mg/kg | Lethal dose | [13] |

| TDLo | Oral | Rat | 28 gm/kg/2Y-C | Tumorigenic, Leukemia, Lymphoma | [13] |

Given these findings for the parent compound, 2-Amino-5-nitro-4-methyl-1,3-thiazole should be handled with appropriate precautions in a laboratory setting. Standard safety measures, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-5-nitro-4-methyl-1,3-thiazole is a chemical compound with potential for further investigation in the field of drug discovery, particularly in the development of antimicrobial and antiparasitic agents. While specific experimental data for this compound is scarce, the extensive research on its parent compound, 2-amino-5-nitrothiazole, provides a strong foundation for future studies. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and safety profile of this specific derivative.

References

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 6. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 7. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 8. 2-Amino-5-nitrothiazole(121-66-4) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Amino-5-nitrothiazole(121-66-4) IR Spectrum [m.chemicalbook.com]

- 10. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino-5-nitrothiazole - Safety Data Sheet [chemicalbook.com]

- 13. manavchem.com [manavchem.com]

In-depth Technical Guide: 4-Methyl-5-nitro-2-thiazoleamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-5-nitro-2-thiazoleamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential biological activities, with a focus on its relevance to drug development.

Physicochemical Properties

This compound, also known as 2-amino-4-methyl-5-nitrothiazole, is a substituted thiazole with the molecular formula C4H5N3O2S. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 159.17 g/mol | [1][2] |

| Molecular Formula | C4H5N3O2S | [1][2] |

| CAS Number | 56682-07-6 | [1] |

| Melting Point | 205-207 °C | [2] |

| Density | 1.6±0.1 g/cm³ | [2] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2-amino-4-methylthiazole. The following protocol is a representative method based on established procedures for the nitration of similar thiazole derivatives.

Experimental Protocol: Nitration of 2-Amino-4-methylthiazole

Materials:

-

2-Amino-4-methylthiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol (95%)

-

Stirring apparatus

-

Cooling bath

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in a cooling bath, dissolve 2-amino-4-methylthiazole (0.10 mole) in 15 ml of concentrated sulfuric acid. Maintain the temperature at -8°C.

-

Separately, prepare a nitrating mixture by adding 4.35 ml (0.105 mole) of nitric acid to 7 ml of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole over 50 minutes, ensuring the temperature does not rise above -5°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 5 minutes at 5°C.

-

Pour the reaction mixture onto 35 g of crushed ice. A precipitate will form.

-

Collect the crude product by filtration.

-

The resulting product is a mixture of 4-methyl-2-nitraminothiazole and 2-amino-4-methyl-5-nitrothiazole. The desired 5-nitro compound can be separated and purified by recrystallization from 50% ethanol. Higher reaction temperatures tend to favor the formation of the 5-nitro isomer.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table summarizes the expected spectral data based on the analysis of structurally similar compounds.

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show a singlet for the methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). |

| ¹³C NMR | The spectrum will display distinct signals for the four carbon atoms in the molecule, including the methyl carbon, the two carbons of the thiazole ring, and the carbon bonded to the nitro group. |

| IR Spectroscopy | Characteristic absorption bands are anticipated for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=N stretching of the thiazole ring, and the asymmetric and symmetric stretching of the nitro group (NO₂) (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.17 g/mol ). |

Biological Activity and Drug Development Potential

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their wide range of pharmacological activities. Derivatives of 2-amino-5-nitrothiazole, in particular, have shown promise as therapeutic agents.

Antimicrobial and Antiparasitic Activity

The 5-nitrothiazole moiety is a key component of the broad-spectrum antimicrobial and antiparasitic drug nitazoxanide. Analogs of 2-amino-5-nitrothiazole have demonstrated activity against various anaerobic bacteria and parasites. The proposed mechanism of action for some of these compounds is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme for anaerobic energy metabolism.

Enzyme Inhibition

Derivatives of 2-amino-5-nitrothiazole have been designed and synthesized as inhibitors of other key enzymes. For instance, certain semicarbazone derivatives have shown inhibitory activity against monoamine oxidase (MAO) and cholinesterase, which are important targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.

Diagrams

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Proposed Mechanism of Action

Caption: Inhibition of PFOR by this compound derivatives.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Methyl-5-nitro-2-thiazoleamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Methyl-5-nitro-2-thiazoleamine. Due to the limited availability of specific experimental data in publicly accessible domains, this document outlines the anticipated spectral characteristics based on the analysis of its chemical structure and comparison with structurally similar compounds. It also presents standardized experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis process.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 159.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 56682-07-6 | --INVALID-LINK--[1] |

| Appearance | Expected to be a solid | |

| Melting Point | 205-207 °C | --INVALID-LINK--[2] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | Singlet (broad) | 2H | -NH₂ (amino group protons) |

| ~2.5 - 2.7 | Singlet | 3H | -CH₃ (methyl group protons) |

| Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 172 | C-2 (carbon bearing the amino group) |

| ~145 - 150 | C-4 (carbon bearing the methyl group) |

| ~125 - 130 | C-5 (carbon bearing the nitro group) |

| ~15 - 20 | -CH₃ (methyl group carbon) |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| 1620 - 1600 | Medium | N-H bending (amino group) |

| 1550 - 1520 | Strong | Asymmetric NO₂ stretching |

| 1350 - 1320 | Strong | Symmetric NO₂ stretching |

| ~1450 | Medium | C-H bending (methyl group) |

| ~1580, ~1480 | Medium-Weak | Thiazole ring C=N and C=C stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 159 | [M]⁺ (Molecular ion) |

| 143 | [M-O]⁺ or [M-NH₂]⁺ |

| 113 | [M-NO₂]⁺ |

| Other fragments | Corresponding to the loss of CH₃, S, CN, etc. |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid this compound would be dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure good solubility and to observe the exchangeable amine protons.

-

Instrumentation : A Bruker Avance (or similar) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C would be used.

-

Data Acquisition :

-

¹H NMR : The spectrum would be acquired with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans. Chemical shifts would be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR : The spectrum would be acquired using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulating over 1024 scans to achieve a good signal-to-noise ratio. Chemical shifts would be referenced to the solvent peak at 39.52 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : A small amount of the solid this compound would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation : A PerkinElmer Spectrum Two (or equivalent) FTIR spectrometer equipped with an ATR accessory would be used.

-

Data Acquisition : The spectrum would be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal would be collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans would be co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the compound (~1 mg/mL) would be prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation : A GC-MS (e.g., Agilent 7890B GC coupled to a 5977A MSD) for a volatile sample or a direct infusion ESI-MS (e.g., a Thermo Fisher Q Exactive) for a less volatile sample would be used.

-

Data Acquisition :

-

GC-MS (EI) : The sample would be injected into the GC, and the mass spectrum would be obtained in electron ionization (EI) mode at 70 eV. The mass range would be scanned from m/z 40 to 400.

-

ESI-MS : For electrospray ionization, the sample solution would be infused directly into the source. Spectra would be acquired in both positive and negative ion modes over a mass range of m/z 50 to 500.

-

Workflow for Spectroscopic Analysis

The logical flow of experiments for the complete spectroscopic characterization of a synthesized compound like this compound is crucial for unambiguous structure elucidation and purity assessment.

Caption: Experimental workflow for spectroscopic analysis.

References

4-Methyl-5-nitro-2-thiazoleamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nitro-2-thiazoleamine is a heterocyclic amine belonging to the nitrothiazole class of compounds. This technical guide provides an in-depth overview of its discovery, history, synthesis, and physicochemical properties. While specific biological data for this compound is limited in publicly available literature, this document compiles and presents data for closely related 2-amino-5-nitrothiazole derivatives to offer valuable insights for researchers. Detailed experimental protocols for its synthesis, based on established chemical principles, are provided. Furthermore, a proposed mechanism of action, centered around the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), is discussed and visually represented. This guide aims to serve as a foundational resource for professionals engaged in the research and development of novel therapeutic agents.

Introduction and Historical Context

The discovery of this compound is rooted in the broader exploration of thiazole and nitrothiazole chemistry that gained momentum in the mid-20th century. The initial impetus for the synthesis of such compounds was largely driven by the burgeoning field of medicinal chemistry and the search for novel antimicrobial and antiparasitic agents.

The thiazole ring, a key structural motif in many biologically active molecules, including vitamin B1 (thiamine), was a focal point of early synthetic efforts. Seminal work in the 1940s established methods for the synthesis of various 2-aminothiazole derivatives. A notable example is the Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thiourea.

The introduction of a nitro group onto the thiazole ring was a subsequent development aimed at modulating the electronic properties and biological activity of these compounds. Early investigations into the nitration of 2-aminothiazoles in the 1950s revealed that the position of nitration was sensitive to reaction conditions. It was observed that the nitration of 2-amino-4-methylthiazole could yield both the 2-nitramino derivative and the 5-nitro derivative, with higher temperatures favoring the formation of the latter, this compound.[1] This laid the groundwork for the specific synthesis of this compound.

While this compound itself has not been the subject of extensive independent study, it belongs to a class of 2-amino-5-nitrothiazoles that have served as crucial intermediates in the synthesis of a wide array of therapeutic agents. The most prominent example is Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug, which features a 2-amino-5-nitrothiazole core.[2][3] The study of these derivatives continues to be an active area of research for the development of new drugs targeting infectious diseases and cancer.[4][5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 56682-07-6 | [6][7] |

| Molecular Formula | C4H5N3O2S | [6] |

| Molecular Weight | 159.17 g/mol | [6] |

| IUPAC Name | 4-methyl-5-nitro-1,3-thiazol-2-amine | [6] |

| Appearance | Not specified (likely a crystalline solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the synthesis of the precursor 2-amino-4-methylthiazole, followed by its nitration.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is based on the principles of the Hantzsch thiazole synthesis.

-

Materials:

-

Chloroacetone

-

Thiourea

-

Ethanol

-

-

Procedure:

-

Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add chloroacetone (1 equivalent) to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Step 2: Nitration of 2-Amino-4-methylthiazole

This protocol is adapted from historical methods for the nitration of 2-aminothiazole derivatives.[1]

-

Materials:

-

2-Amino-4-methylthiazole

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice

-

-

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2-amino-4-methylthiazole with stirring to form a solution.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid in a separate cooled flask.

-

Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., room temperature or slightly above) to favor the formation of the 5-nitro isomer. The optimal temperature and time should be determined empirically.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent.

-

Biological Activity and Mechanism of Action

Antimicrobial Activity of Related Compounds

The following table summarizes the in vitro activity of some 2-amino-5-nitrothiazole derivatives against various microorganisms. It is important to note that these are not data for this compound itself but for structurally related compounds, which can provide an indication of potential activity.

| Compound | Organism | Activity (MIC/IC50) | Source |

| Nitazoxanide Analogs | Helicobacter pylori | MICs reported | [3] |

| Nitazoxanide Analogs | Campylobacter jejuni | MICs reported | [3] |

| Nitazoxanide Analogs | Clostridium difficile | MICs reported | [3] |

| 5-Nitrothiazole Derivatives | Mycobacterium tuberculosis | MICs reported | [8] |

| Nitrothiazole Derivatives | Anaerobic Bacteria | Low MICs reported | [9] |

Proposed Mechanism of Action: PFOR Inhibition

The mechanism of action for many nitrothiazole-based drugs, such as Nitazoxanide, is believed to involve the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR).[2] PFOR is a key enzyme in the energy metabolism of anaerobic bacteria and protozoa. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA.

The proposed mechanism suggests that the nitrothiazole compound acts as a competitive inhibitor of PFOR, binding to the active site and preventing the binding of pyruvate. This disrupts the organism's energy production, leading to cell death.

Conclusion

This compound is a compound with a rich historical background rooted in the development of medicinal chemistry. While detailed biological studies on this specific molecule are scarce, its structural similarity to a class of potent antimicrobial and antiparasitic agents makes it a compound of significant interest. The synthetic pathways are well-established, and this guide provides a comprehensive protocol for its preparation. The proposed mechanism of action through PFOR inhibition offers a clear rationale for its potential biological activity and a starting point for future research. This technical guide serves as a valuable resource for scientists and researchers, providing the foundational knowledge necessary to explore the full therapeutic potential of this compound and its derivatives in drug discovery and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H5N3O2S | CID 3770038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 56682-07-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nitrothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group on the thiazole ring is often crucial for their pharmacological effects, which span antimicrobial, antiparasitic, and anticancer properties. This technical guide provides an in-depth overview of the core biological activities of nitrothiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms of action to support further research and drug development in this promising area.

Antimicrobial Activity

Nitrothiazole derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including bacteria and fungi. Their efficacy is particularly notable against anaerobic bacteria and Mycobacterium tuberculosis.

Antibacterial Activity

Nitrothiazole compounds exhibit a bactericidal mode of action.[1][2][3] They are effective against both aerobic and anaerobic bacteria, with particularly low Minimum Inhibitory Concentrations (MICs) observed against anaerobic species, often surpassing common antibiotics like clindamycin, ampicillin, and tetracycline.[1][2][3] The nitro group on the thiazole ring is considered essential for this potent antibacterial activity.[1][2][3]

One of the most significant applications of nitrothiazole derivatives is in the treatment of tuberculosis. Compounds such as nitazoxanide (NTZ) and its derivatives have shown activity against both replicating and dormant Mycobacterium tuberculosis (Mtb).[4] Some Mannich base nitrothiazole derivatives have exhibited sub-micromolar activity against Mtb.[4]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Assay | Activity Metric | Value (µM) | Reference |

| Mannich Base Nitrothiazoles | Mycobacterium tuberculosis | MIC90 | MIC90 | <0.244–31.25 | [4] |

| Nitrothiazole-Thiazolidinone Hybrids | Staphylococcus aureus (MRSA) | MIC | MIC | 0.25 (µg/mL) | [5] |

| Nitrothiazole-Thiazolidinone Hybrids | Candida albicans | MIC | MIC | Low micromolar | [5] |

Antiparasitic Activity

The antiparasitic effects of nitrothiazole derivatives are well-documented, with notable activity against various protozoan parasites.

Trypanocidal Activity

Certain 5-nitrothiazole derivatives have shown significant potency against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[2][3] The mechanism of action is dependent on the expression of a type I nitroreductase by the trypanosome.[2][3] This enzyme reduces the nitro group of the compound, leading to the formation of toxic metabolites that are lethal to the parasite.[3] This selective activation in the parasite contributes to a favorable therapeutic window, with low cytotoxicity observed against mammalian cells.[2][3]

Leishmanicidal Activity

Nitrothiazole-containing compounds have also been investigated for their activity against Leishmania species. For instance, novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antileishmanial properties against the promastigote stage of Leishmania major.

Anticancer Activity

Emerging research has highlighted the potential of nitrothiazole derivatives as anticancer agents. These compounds have demonstrated cytotoxic and anti-migratory effects against various cancer cell lines.

Cytotoxicity

Derivatives of 2-amino, 5-nitrothiazole have been shown to exert cytotoxic effects on cancer cells. For example, certain derivatives have demonstrated a statistically significant cytotoxic effect upon the MDA-MB-231 breast cancer cell line.[6]

Anti-migratory Activity

In addition to cytotoxicity, some nitrothiazole derivatives can inhibit cancer cell migration, a critical process in tumor metastasis. Scratch assays have shown that compounds like 5-nitro-1,3-thiazol-2-amine can inhibit the motility of MDA-MB-231 cells.[6]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | Activity Metric | Concentration (µM) | Incubation Time (h) | Reference |

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 | MTT Assay | Cytotoxicity | 100 | 72 | [6] |

| 5-nitro-1,3-thiazol-2-amine | MDA-MB-231 | Scratch Assay | Migration Inhibition | 10 | 24 and 48 | [6] |

| 4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzaldehyde | MDA-MB-231 | Scratch Assay | Migration Inhibition | 10 | 24 and 48 | [6] |

Mechanisms of Action

The diverse biological activities of nitrothiazole derivatives are attributed to various mechanisms of action, often involving the nitro group.

Autophagy Induction in Mycobacterium tuberculosis

Nitazoxanide (NTZ), a prominent nitrothiazole derivative, has been shown to stimulate autophagy in host cells infected with Mycobacterium tuberculosis.[4][7] Autophagy is a cellular process that involves the degradation of cellular components via lysosomes and is a key host defense mechanism against intracellular pathogens. NTZ inhibits the mTORC1 signaling pathway, a major negative regulator of autophagy.[7] This inhibition is partly attributed to the targeting of the human quinone oxidoreductase NQO1.[7] The induction of autophagy enhances the clearance of Mtb from infected macrophages.[7]

Caption: Autophagy induction pathway by Nitazoxanide in Mtb-infected macrophages.

Nitroreductase-Mediated Activation in Trypanosomes

The trypanocidal activity of 5-nitrothiazoles is a classic example of prodrug activation. The parasite's type I nitroreductase (NTR) enzyme metabolizes the nitro group of the nitrothiazole derivative. This reduction process generates reactive cytotoxic metabolites, such as nitroso and hydroxylamine derivatives, which are highly toxic to the parasite, leading to cell death. This mechanism provides selectivity, as the activating enzyme is present in the parasite but absent in the mammalian host.

Caption: Mechanism of nitroreductase-mediated activation of 5-nitrothiazoles.

Experimental Protocols

Synthesis of Mannich Base Nitrothiazole Derivatives

The synthesis of Mannich base nitrothiazole derivatives typically involves a multi-step process.[4]

Step 1: N-acylation of 2-amino-5-nitrothiazole. 2-amino-5-nitrothiazole is reacted with 2-chloroacetyl chloride in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) at 0 °C. The reaction is typically stirred for 24-36 hours.

Step 2: S-alkylation and Intramolecular Cyclization. The product from Step 1 is then treated with ammonium thiocyanate (NH4SCN) in ethanol and refluxed for 4-8 hours to yield the thiazolidinone intermediate.

Step 3: Mannich Base Condensation. The intermediate from Step 2 is reacted with piperidine (5 equivalents) and an appropriate aldehyde (5 equivalents) in ethanol and refluxed for 24-36 hours to furnish the final Mannich base derivatives.

Caption: General workflow for the synthesis of Mannich base nitrothiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

-

96-well microplate

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Nitrothiazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitrothiazole derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Migration Assessment: Scratch Assay

The scratch assay is a straightforward method to study cell migration in vitro.[6][11][12]

Materials:

-

6-well or 12-well plates

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Nitrothiazole derivative

-

Sterile 200 µL pipette tip or a cell scraper

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Creating the Scratch: Using a sterile pipette tip, create a straight "scratch" or wound in the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Compound Treatment: Add fresh medium containing the nitrothiazole derivative at the desired concentration. Include a vehicle control.

-

Image Acquisition: Immediately capture images of the scratch at different points (time 0).

-

Incubation and Imaging: Incubate the plate and capture images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of cell migration can be calculated by the change in the width of the scratch over time. The percentage of wound closure can also be determined.

Conclusion

Nitrothiazole derivatives constitute a class of compounds with significant and diverse biological activities. Their demonstrated efficacy against various pathogens and cancer cell lines, coupled with their often unique mechanisms of action, makes them highly attractive candidates for further drug discovery and development. This technical guide provides a foundational understanding of their key activities, offering valuable data and protocols to aid researchers in this field. Future investigations should continue to explore the structure-activity relationships, optimize the pharmacokinetic properties, and further elucidate the molecular targets of these promising therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating 5-Nitrothiazoles as Trypanocidal Agents [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating 5-Nitrothiazoles as Trypanocidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CTT Journal [cttjournal.com]

- 7. Nitazoxanide stimulates autophagy and inhibits mTORC1 signaling and intracellular proliferation of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. atcc.org [atcc.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. med.virginia.edu [med.virginia.edu]

- 12. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-5-nitro-2-thiazoleamine: Synthesis, Properties, and Biological Activities

A Comprehensive Review of the Existing Literature for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-5-nitro-2-thiazoleamine is a heterocyclic compound belonging to the nitrothiazole class. This group of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties. The presence of the nitro group on the thiazole ring is often crucial for their mechanism of action, which typically involves bioreductive activation under hypoxic conditions, leading to the formation of cytotoxic radical species. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and known biological activities, with a particular emphasis on quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound, with the chemical formula C4H5N3O2S, possesses a molecular weight of 159.17 g/mol .[1][2] Its structure consists of a thiazole ring substituted with a methyl group at the 4-position, a nitro group at the 5-position, and an amine group at the 2-position. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C4H5N3O2S | [1] |

| Molecular Weight | 159.17 g/mol | [1][2] |

| CAS Number | 56682-07-6 | [1] |

| IUPAC Name | 4-methyl-5-nitro-1,3-thiazol-2-amine | [1] |

| Melting Point | 205-207 °C | [2] |

| Boiling Point (Predicted) | 337.7±22.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.6±0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 158.0±22.3 °C | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 2-amino-4-methylthiazole. This electrophilic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the nitration of aminothiazoles.

Materials:

-

2-Amino-4-methylthiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol

-

Sodium Carbonate (Na₂CO₃) solution (5%)

-

Distilled water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-amino-4-methylthiazole to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole in sulfuric acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a sodium carbonate solution until a precipitate is formed.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under a vacuum.

Figure 1: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While specific quantitative biological data for this compound is limited in the publicly available literature, the broader class of nitrothiazoles and their derivatives have demonstrated significant potential in several therapeutic areas. The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form cytotoxic radical anions, particularly in the low-oxygen environments characteristic of anaerobic microorganisms and solid tumors.

Antimicrobial Activity

This protocol describes a general method for determining the MIC of a compound against bacterial strains.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (bacteria in broth without the compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiparasitic Activity

Nitrothiazoles, such as Nitazoxanide, are effective antiparasitic agents.[4] Their mechanism of action in anaerobic protozoa is believed to involve the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for the parasite's energy metabolism.[5] The reduction of the nitro group leads to the formation of toxic radical species that damage cellular components. While specific IC50 values for this compound against parasites are not available, related 5-nitrothiazole derivatives have shown potent trypanocidal activity.[6]

Figure 2: Proposed mechanism of action of nitrothiazoles in anaerobic parasites.

Anticancer Activity

The hypoxic environment of solid tumors provides a target for bioreductive drugs like nitrothiazoles. Under low oxygen conditions, the nitro group can be reduced to cytotoxic species that induce DNA damage and apoptosis in cancer cells. Studies on related thiazolide compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells by targeting the 20S proteasome.[1] Other nitroaromatic compounds have been shown to inhibit signaling pathways, such as the STAT3 pathway, which is often constitutively active in cancer.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium

-

Test compound (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3: Proposed mechanism of anticancer activity of nitrothiazoles in hypoxic tumors.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While the existing literature provides a solid foundation for its synthesis and suggests potential biological activities based on related structures, there is a clear need for further research to fully elucidate its pharmacological profile. Future studies should focus on:

-

Quantitative Biological Evaluation: Systematic screening of this compound against a panel of microbial, parasitic, and cancer cell lines to determine its specific MIC and IC50 values.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the compound to understand its mode of action in different pathological contexts.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify compounds with improved potency and selectivity.

Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. Nitazoxanide and related thiazolides induce cell death in cancer cells by targeting the 20S proteasome with novel binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro efficacies of nitazoxanide and other thiazolides against Neospora caninum tachyzoites reveal antiparasitic activity independent of the nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. biotium.com [biotium.com]

An In-depth Technical Guide to 4-Methyl-5-nitro-2-thiazoleamine: Safety, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-5-nitro-2-thiazoleamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety and handling protocols, and explores its potential biological activities based on current scientific understanding of the broader nitrothiazole class.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a thiazole ring substituted with a methyl group, a nitro group, and an amine group. This combination of functional groups contributes to its chemical reactivity and potential biological effects. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H5N3O2S | [2][3] |

| Molecular Weight | 159.17 g/mol | [2][3] |

| CAS Number | 56682-07-6 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. The primary hazards are summarized in Table 2.

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

General Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant, in accordance with local, state, and federal regulations.

Experimental Protocols

Representative Synthesis of 2-Amino-5-nitrothiazole Derivatives

Materials:

-

2-Amino-4-methylthiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution (1M)

-

Ice

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a flask, dissolve 2-amino-4-methylthiazole in concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add a mixture of nitric acid and sulfuric acid dropwise to the solution, maintaining a low temperature (e.g., below 15°C).

-

Stir the reaction mixture overnight at a controlled temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by adding 1M NaOH solution until the pH reaches approximately 8.

-

Filter the resulting precipitate and wash it thoroughly with water.

-

The crude product can be purified by column chromatography using a suitable solvent system, such as petroleum ether and ethyl acetate.[4]

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the different proton and carbon environments.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitro group (N-O stretching), amine group (N-H stretching), and the thiazole ring vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Potential Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of nitrothiazole derivatives is known for its pronounced antibacterial and antiparasitic activities.[2][5][6][7][8] The mode of action is generally believed to involve the nitro group, which is a key feature for their biological effects.[5][6]

The proposed mechanism of action for many nitroaromatic compounds, including nitrothiazoles, involves the reductive activation of the nitro group by microbial nitroreductases.[9] This process is particularly effective in anaerobic or microaerophilic environments found in certain bacteria and protozoa.

The following diagram illustrates a hypothetical workflow for the bioactivation and cytotoxic effects of this compound.

Caption: Hypothetical mechanism of this compound bioactivation.

This proposed pathway suggests that once inside a target microorganism, the nitro group of this compound is reduced by nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA strand breakage, protein inactivation, and lipid peroxidation, ultimately leading to cell death.[9]

Experimental Workflow for Evaluating Antimicrobial Activity

To assess the antimicrobial potential of this compound, a standard experimental workflow can be followed.

Caption: Workflow for assessing the antimicrobial properties of the compound.

This workflow begins with the determination of the Minimum Inhibitory Concentration (MIC) to assess the lowest concentration that inhibits visible growth of a microorganism. Subsequently, the Minimum Bactericidal Concentration (MBC) is determined to identify the lowest concentration that kills the microorganism. It is also crucial to evaluate the cytotoxicity of the compound on mammalian cell lines to assess its selectivity and potential for therapeutic use. Finally, mechanism of action studies can be conducted to confirm the hypothetical pathway described above.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery, particularly as an antimicrobial or antiparasitic agent. Its handling requires strict adherence to safety protocols due to its hazardous nature. While a detailed understanding of its specific biological signaling pathways is yet to be fully elucidated, the established activity of related nitrothiazole compounds provides a strong rationale for its continued study. The experimental frameworks provided in this guide offer a starting point for researchers to safely handle, and further explore the therapeutic potential of this and similar molecules.

References

- 1. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C4H5N3O2S | CID 3770038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]

- 5. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3, 4-thiadiazole: a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ackerleylab.com [ackerleylab.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-5-nitro-2-thiazoleamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Methyl-5-nitro-2-thiazoleamine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route, commencing with the preparation of 2-amino-4-methylthiazole, followed by its regioselective nitration.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H5N3O2S | N/A |

| Molecular Weight | 159.17 g/mol | N/A |

| Melting Point | 205-207 °C | [1] |

| Appearance | Yellow crystals | [2] |

| CAS Number | 56682-07-6 | N/A |

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from the method described in Organic Syntheses[3].

Materials:

-

Thiourea (76 g, 1 mole)

-

Chloroacetone (92.5 g, 1 mole)

-

Sodium hydroxide (200 g)

-

Water

-

Ether

Equipment:

-

500-cc flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Suspend thiourea (76 g) in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add chloroacetone (92.5 g) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.